molecular formula C8H10N2O4S B2759610 2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate CAS No. 2126178-33-2

2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate

Cat. No.: B2759610
CAS No.: 2126178-33-2
M. Wt: 230.24
InChI Key: NWBOXEOCFYVLPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,3,4-thiadiazole-2,5-dicarboxylate typically involves the reaction of diethyl oxalate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of diethyl 1,3,4-thiadiazole-2,5-dicarboxylate may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .

Scientific Research Applications

2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1,3,4-thiadiazole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with nucleic acid synthesis. These actions result in the inhibition of microbial growth and the modulation of various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,3,4-thiadiazole-2,5-dicarboxylate
  • Diethyl 1,2,5-thiadiazole-3,4-dicarboxylate
  • Diethyl 1,3,4-thiadiazole-2,5-dicarboxamide

Uniqueness

2,5-Diethyl 1,3,4-thiadiazole-2,5-dicarboxylate is unique due to its specific substitution pattern and the presence of two ethoxy groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

diethyl 1,3,4-thiadiazole-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-3-13-7(11)5-9-10-6(15-5)8(12)14-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBOXEOCFYVLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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